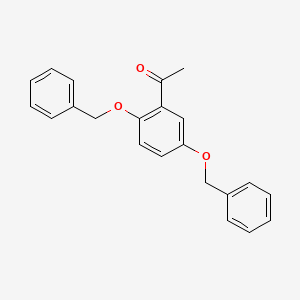
1-(2,5-Bis(benzyloxy)phenyl)ethanone
Übersicht
Beschreibung
1-(2,5-Bis(benzyloxy)phenyl)ethanone (1-BBPE) is a synthetic compound with a wide range of scientific applications. It is a type of phenyl ketone that is formed from the condensation of benzyl alcohol and acetophenone. The compound has been studied in the fields of biochemistry, physiology, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Catalysis
- Catalytic Synthesis : The research describes efficient syntheses of bis(1H-indol-3-yl)ethanones and bis(benzotriazolyl)ethanones via reaction of phenylglyoxals in the presence of B(HSO4)3, indicating the role of similar compounds in facilitating catalytic reactions and synthesizing complex organic molecules (Mosslemin & Movahhed, 2012).
- Ligand Synthesis for Metal Complexes : Another study explored sterically encumbered systems for low-coordinate phosphorus centers, where related compounds were used to synthesize materials with potential applications in organophosphorus chemistry and coordination complexes (Shah et al., 2000).
Organic and Materials Chemistry
- Functional Material Synthesis : A study on the synthesis of functional aromatic multisulfonyl chlorides, including compounds with acetophenone and sulfonyl chloride groups, showcases the utility of similar compounds in creating materials with potential applications in dendritic and complex molecule synthesis (Percec et al., 2001).
- Fluorescent Molecule Design : Theoretical design and synthesis of a highly efficient fluorescent molecule based on the analysis of vibronic coupling density indicates the potential application of structurally related compounds in designing new fluorescent materials for sensing and imaging applications (Uejima et al., 2014).
Supramolecular Chemistry
- Supramolecular Assemblies : The synthesis and characterization of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime and its supramolecular interactions hint at the potential use of similar compounds in constructing complex molecular architectures with specific physical and chemical properties, which could be useful in nanotechnology and molecular engineering (Cai et al., 2020).
Eigenschaften
IUPAC Name |
1-[2,5-bis(phenylmethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-17(23)21-14-20(24-15-18-8-4-2-5-9-18)12-13-22(21)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJUOEWQZNRLJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Methoxyphenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893181.png)
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893182.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide](/img/structure/B2893183.png)


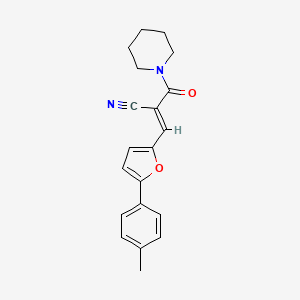
![(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2893189.png)
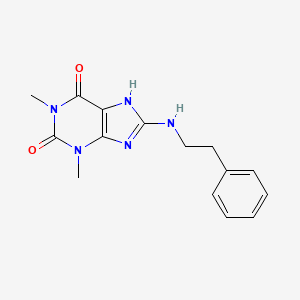
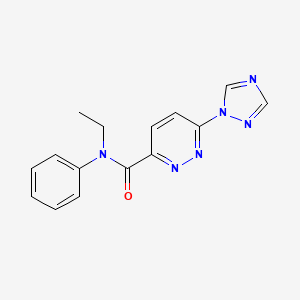
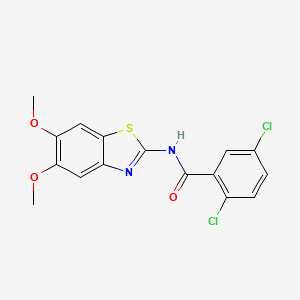

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)
![(Z)-methyl 2-((2-phenylacetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2893195.png)